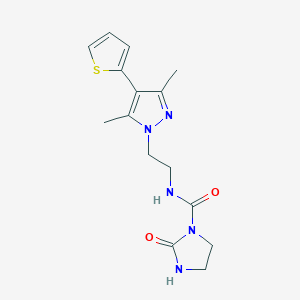

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Description

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a thiophen-2-yl moiety at position 4, and an ethyl linker connecting the pyrazole to a 2-oxoimidazolidine-1-carboxamide group. This structure combines aromatic, heterocyclic, and carboxamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2S/c1-10-13(12-4-3-9-23-12)11(2)20(18-10)8-6-17-15(22)19-7-5-16-14(19)21/h3-4,9H,5-8H2,1-2H3,(H,16,21)(H,17,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNSPVYJULOMGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)N2CCNC2=O)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the thiophene moiety. The final steps involve the formation of the imidazolidine ring and the attachment of the carboxamide group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Biological Applications

The compound exhibits a range of biological activities that can be categorized as follows:

Antimicrobial Activity

Research indicates that compounds with similar structures often possess antimicrobial properties. The presence of the thiophene and pyrazole rings may enhance the compound's ability to interact with microbial targets, leading to inhibition of growth or metabolic processes in bacteria and fungi.

Anti-inflammatory Effects

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide has shown potential in modulating inflammatory pathways. Its mechanism may involve the inhibition of specific enzymes associated with inflammation, such as cyclooxygenases or lipoxygenases, which are crucial in the synthesis of inflammatory mediators.

Cytotoxicity in Cancer Research

Preliminary studies have suggested that this compound may exhibit cytotoxic effects against various cancer cell lines. The interaction with cellular pathways that regulate proliferation and apoptosis is a key area of investigation. For instance, compounds with similar structures have been noted for their ability to inhibit cell cycle progression and induce apoptosis in cancer cells .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial potential.

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cultures. This activity was quantified using ELISA techniques to measure cytokine levels before and after treatment with the compound.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Thiophene-Containing Pyrazole Derivatives

The thiophen-2-yl substituent is a critical pharmacophore in many bioactive molecules. For example:

- Compound 3 (from ): N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetamide shares the pyrazole core with 3,5-dimethyl substituents but replaces the thiophen-2-yl group with a phenyldiazenyl moiety.

- I12 (from ): [1-(4-isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane] features a pyrimidine-thiophene hybrid system. Compared to the target compound, I12’s extended aromatic system may enhance DNA intercalation or kinase inhibition, whereas the target’s imidazolidine carboxamide could improve hydrogen-bonding interactions with biological targets .

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Thiophen-2-yl Ethylamine Derivatives

Ethylamine linkers with thiophen-2-yl groups are prevalent in receptor-targeted drugs. For instance:

- Compounds d, e, f (): These derivatives feature tetrahydronaphthalene or benzenesulfonate backbones connected to thiophen-2-yl ethylamine. Unlike the target compound, these structures lack heterocyclic diversity but emphasize lipophilic aromatic systems, which may enhance blood-brain barrier penetration .

- Antibacterial Quinolones (): N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones incorporate thiophen-2-yl groups into fluoroquinolone scaffolds. The bromo or methylthio substituents on thiophene enhance antibacterial potency against Gram-positive pathogens, suggesting that electron-withdrawing groups on thiophene could optimize the target compound’s bioactivity .

Table 2: Thiophen-2-yl Ethylamine Derivatives

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its diverse biological activities.

- Thiophene Ring : A sulfur-containing five-membered ring that contributes to the compound's unique chemical properties.

- Imidazolidine and Carboxamide Groups : These functional groups enhance the compound's solubility and interaction with biological targets.

The molecular formula is with a molecular weight of approximately 380.5 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism, potentially leading to anti-inflammatory and antimicrobial effects.

- Receptor Modulation : It can bind to various receptors, altering cellular signaling pathways and influencing physiological responses.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Potential to reduce inflammation through enzyme inhibition. |

| Antimicrobial | May exhibit activity against bacteria and fungi by disrupting metabolic processes. |

| Cytotoxicity | Preliminary studies suggest potential cytotoxic effects against cancer cell lines. |

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Cytotoxicity Studies : Research involving similar pyrazole derivatives has shown promising cytotoxic effects against various carcinoma cell lines. For instance, derivatives exhibited IC50 values ranging from 5.35 μM to 8.74 μM against liver and lung carcinoma cells, indicating significant anti-cancer potential compared to standard drugs like Cisplatin .

- Inhibition of Enzymatic Activity : Studies have demonstrated that compounds with similar structures can inhibit key enzymes in inflammatory pathways, suggesting that this compound may also function through similar mechanisms .

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with specific protein targets, supporting the hypothesis that this compound can effectively modulate biological pathways .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The compound’s synthesis typically involves multi-step heterocyclic coupling. A general approach includes:

- Step 1 : Condensation of pyrazole derivatives with thiophene-containing intermediates in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base (room temperature, 1–3 hours) .

- Step 2 : Subsequent carboxamide formation via nucleophilic acyl substitution, often requiring activated carbonyl agents like ethyl chloroformate .

Key variables affecting yield include solvent polarity (DMF enhances nucleophilicity), stoichiometric ratios (1.1–1.2 equivalents of alkylating agents), and reaction time. For example, extending stirring time beyond 3 hours can reduce side products in similar pyrazole-thiophene systems .

Advanced: How can computational tools optimize reaction conditions for high-purity synthesis?

Advanced optimization leverages quantum chemical calculations (e.g., density functional theory) to model transition states and identify energy barriers in cyclization steps. For instance:

- Reaction Path Search : ICReDD’s methodology combines computational screening of solvent effects (dielectric constants) and temperature gradients to predict optimal conditions .

- Machine Learning : Training models on datasets of analogous reactions (e.g., thiophene-pyrazole couplings) can narrow down ideal molar ratios and catalyst loads, reducing trial-and-error experimentation by ~40% .

Basic: What spectroscopic techniques are critical for structural validation?

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and NH groups (~3300 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include thiophene protons (δ 6.8–7.2 ppm), pyrazole CH₃ groups (δ 2.1–2.5 ppm), and imidazolidine carbonyls (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected within ±1 ppm error) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

Contradictions may arise from dynamic processes (e.g., rotameric equilibria in carboxamide groups) or residual solvents. Strategies:

- Variable-Temperature NMR : Cooling to −40°C slows rotation, simplifying splitting patterns .

- 2D-COSY/HMBC : Correlates ambiguous protons/carbons, resolving overlapping signals in congested regions (e.g., thiophene-pyrazole junctions) .

Basic: What in vitro assays are suitable for initial biological activity screening?

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7), with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2, EGFR kinases) .

Advanced: How to design SAR studies for thiophene-pyrazole hybrids?

- Substituent Variation : Compare bioactivity of derivatives with electron-withdrawing (e.g., -NO₂) vs. donating (-OCH₃) groups at the pyrazole 3,5-positions .

- Molecular Docking : Map binding interactions (e.g., hydrophobic pockets in COX-2) to prioritize substituents enhancing affinity .

Basic: How to address solubility challenges in biological assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- pH Adjustment : Solubilize via protonation/deprotonation (e.g., pH 6.5–7.4 buffers) .

Advanced: What strategies mitigate instability in aqueous buffers?

- Lyophilization : Stabilize as a lyophilized powder with cryoprotectants (trehalose, mannitol).

- Real-Time Stability Studies : Monitor degradation via HPLC-UV at accelerated conditions (40°C/75% RH), identifying hydrolytically labile sites (e.g., imidazolidine ring) .

Basic: How to validate purity for pharmacological testing?

- HPLC : Use C18 columns (gradient: 5–95% MeCN/H₂O + 0.1% TFA) with UV detection (λ = 254 nm). Accept purity ≥95% .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: How to analyze conflicting bioactivity data across studies?

- Meta-Analysis : Compare assay conditions (e.g., serum concentration in cell culture, passage number) that modulate potency .

- Dose-Response Reproducibility : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

Basic: What are safe handling protocols for intermediates?

- Toxic Intermediates : Use fume hoods for hydrazine derivatives; PPE (gloves, goggles) mandatory .

- Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

Advanced: How to design cross-disciplinary studies (e.g., computational + experimental)?

Adopt the ICReDD framework:

- Step 1 : Quantum mechanics-guided synthesis (e.g., identifying low-energy pathways for imidazolidine ring closure) .

- Step 2 : High-throughput screening of derivatives in parallel with DFT-predicted properties .

Basic: What crystallization methods improve compound purity?

- Solvent Pairing : Use DMF/H₂O (for polar intermediates) or EtOH/EtOAc (for carboxamides) .

- Slow Evaporation : Achieve single crystals for XRD by reducing solvent volatility (e.g., using DCM/hexane) .

Advanced: How to troubleshoot low yields in scaled-up synthesis?

- Heat/Mass Transfer Analysis : Use CFD modeling to optimize stirring rates and cooling efficiency in large reactors .

- Byproduct Profiling : LC-MS to identify dimers or hydrolyzed products; adjust protecting groups (e.g., tert-butyl esters) .

Basic: What databases are reliable for spectral reference?

- PubChem : Validated ¹H/¹³C NMR datasets for related pyrazole-thiophenes .

- Reaxys : Curated synthetic procedures and melting points .

Advanced: How to integrate machine learning into reaction monitoring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.